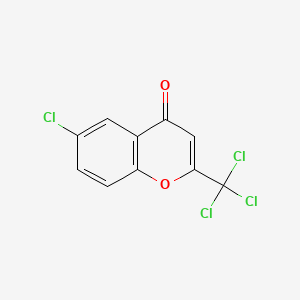
6-chloro-2-(trichloromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(trichloromethyl)-4H-chromen-4-one, also known as 6-chloro-2-(trichloromethyl)chromen-4-one, is a chemical compound with the molecular formula C10H4Cl4O2 and a molecular weight of 297.95 g/mol . This compound is a derivative of chromen-4-one and is characterized by the presence of a chloro group at the 6th position and a trichloromethyl group at the 2nd position of the chromen-4-one ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(trichloromethyl)-4H-chromen-4-one typically involves the chlorination of chromen-4-one derivatives. One common method involves the reaction of 6-chloro-4H-chromen-4-one with trichloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane, at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product . The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-2-(trichloromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(trichloromethyl)-4H-chromen-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-chloro-2-(trichloromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit adenylyl cyclase 1 (AC1), an enzyme involved in the production of cyclic AMP (cAMP) . By inhibiting AC1, the compound reduces the levels of cAMP, which in turn affects various cellular signaling pathways . This mechanism is particularly relevant in the context of its analgesic activity, where it reduces pain by modulating the cAMP signaling pathway .
Vergleich Mit ähnlichen Verbindungen
6-chloro-2-(trichloromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
6-chloro-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
6-chloro-2-(dichloromethyl)-4H-chromen-4-one: Contains a dichloromethyl group instead of a trichloromethyl group.
6-chloro-2-(methyl)-4H-chromen-4-one: Contains a methyl group instead of a trichloromethyl group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
6-chloro-2-(trichloromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHYMSVCBGQJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














